molecular formula C20H24N2O5S B2910080 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 921897-65-6

2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2910080
CAS No.: 921897-65-6
M. Wt: 404.48
InChI Key: CZMVDDJUUPTXNO-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that belongs to the class of sulfonyl-containing benzamides This compound is notable for its unique structural features, which include a dihydroisoquinoline moiety and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline scaffold . The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of iminium ions.

    Reduction: Formation of reduced dihydroisoquinoline derivatives.

    Substitution: Formation of sulfonamide or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site and preventing its catalytic activity . This inhibition can disrupt metabolic pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to its combination of the dihydroisoquinoline and dimethoxybenzamide moieties, which confer distinct chemical reactivity and biological activity. Its ability to inhibit AKR1C3 selectively makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-9-5-8-17(19(18)27-2)20(23)21-11-13-28(24,25)22-12-10-15-6-3-4-7-16(15)14-22/h3-9H,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMVDDJUUPTXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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